molecular formula C24H29N3O5S B14982951 1-(benzylsulfonyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]piperidine-4-carboxamide

1-(benzylsulfonyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]piperidine-4-carboxamide

Cat. No.: B14982951
M. Wt: 471.6 g/mol
InChI Key: QQFOFCROHHLNCS-UHFFFAOYSA-N
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Description

N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a morpholine ring, a phenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and sulfonyl-containing piperidines. Examples are:

Uniqueness

N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C24H29N3O5S

Molecular Weight

471.6 g/mol

IUPAC Name

1-benzylsulfonyl-N-[2-(morpholine-4-carbonyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H29N3O5S/c28-23(25-22-9-5-4-8-21(22)24(29)26-14-16-32-17-15-26)20-10-12-27(13-11-20)33(30,31)18-19-6-2-1-3-7-19/h1-9,20H,10-18H2,(H,25,28)

InChI Key

QQFOFCROHHLNCS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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